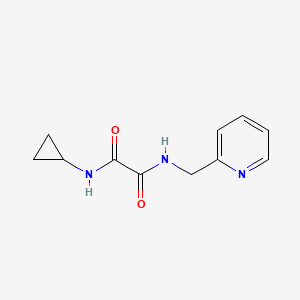

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide

Description

N'-Cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is a substituted oxamide derivative with the molecular formula C₁₁H₁₃N₃O₂. Its structure features a central oxalamide core (-NH-CO-CO-NH-) modified with a cyclopropyl group on one nitrogen atom and a pyridin-2-ylmethyl substituent on the other. This compound is structurally distinct from simpler oxamides, such as oxamide (unsubstituted) or N,N'-dialkyl derivatives, due to its hybrid aromatic-aliphatic substitution pattern .

Properties

IUPAC Name |

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-10(11(16)14-8-4-5-8)13-7-9-3-1-2-6-12-9/h1-3,6,8H,4-5,7H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDQXAXTTKEJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of cyclopropylamine with pyridine-2-carboxaldehyde, followed by the formation of the oxamide linkage. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Copper catalysts and water under mild conditions.

Substitution: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.

Major Products Formed

Oxidation: Pyridin-2-yl-methanones.

Substitution: Various substituted pyridin-2-yl derivatives.

Scientific Research Applications

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is a chemical compound suitable for various scientific research applications. While comprehensive data tables and well-documented case studies focusing specifically on this compound are not available within the provided search results, related research areas involving similar compounds and concepts can provide insight.

Potential Research Applications

- Leishmaniasis Treatment Research A study investigated the therapeutic effects of a similar compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), against Leishmania donovani. This research demonstrated that 2NB is active against promastigotes and intracellular amastigotes, suggesting its potential as an antileishmanial agent . The study showed that 2NB increased the efficacy of Amphotericin B (AmB) against AmB-resistant L. donovani .

- Histone Deacetylase Inhibition Sulfonamide anilide, a compound related to this compound, is known to inhibit histone deacetylase . This suggests a potential application in epigenetic research and drug development, as histone deacetylase inhibitors have implications for cancer treatment and other diseases .

- KCC2 Activity and Neurological Research Research on potassium chloride cotransporter 2 (KCC2) explores its role in neuronal chloride extrusion and its impact on neurological functions . Although this compound is not directly mentioned, the methodologies and findings in KCC2 research could be relevant in studies involving compounds with similar properties or targets .

- Material Science Amide derivatives, which share structural similarities with this compound, have been explored for their material properties. This suggests that this compound could be investigated for potential applications in this field, depending on its physical properties.

- NAMPT Inhibition Certain benzene-sulfone derivatives are being studied as NAMPT inhibitors . While this compound isn't directly referenced, this avenue of research highlights the potential for exploring related compounds in enzyme inhibition studies .

Mechanism of Action

The mechanism of action of N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide involves its interaction with molecular targets, particularly through its pyridine and oxamide functional groups. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Oxamides are characterized by their central diamide structure, and their physicochemical properties are heavily influenced by substituents on the nitrogen atoms. Below, N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is compared with structurally related oxamides in terms of physical properties, spectroscopic behavior, and functional applications.

Structural and Physical Properties

Key Observations :

- Substitution at the nitrogen atoms significantly alters melting points and solubility. For example, tetraalkyl derivatives (e.g., tetraethyloxamide) exhibit lower melting points and higher hygroscopicity compared to unsubstituted oxamide .

- The cyclopropyl group’s small size and rigidity could reduce hygroscopicity relative to bulkier alkyl substituents.

Spectroscopic and Electronic Properties

Oxamides exhibit unique UV absorption and emissive behaviors influenced by substituents:

- UV Absorption :

- Unsubstituted oxamide shows weak absorption at 310–240 nm and intense absorption at 250–180 nm in aqueous solutions .

- N,N'-Dialkyl derivatives (e.g., dimethyloxamide) display red-shifted transitions compared to simple amides, with n→π* and π→π* transitions shifted by ~9500 cm⁻¹ and ~5000 cm⁻¹, respectively .

- The pyridine moiety in this compound may introduce additional absorption bands in the 250–300 nm range due to aromatic π→π* transitions.

- Phosphorescence: Disubstituted oxamides (e.g., N,N'-dimethyloxamide) exhibit phosphorescence with lifetimes of ~0.01 sec and emission maxima near 370 nm .

Functional Comparisons

- High production costs and complex synthesis limit their utility in this field .

Material Science and Pharmaceuticals : Substituted oxamides with aromatic groups (e.g., pyridine derivatives) are more likely to be explored for applications in catalysis, supramolecular chemistry, or as bioactive molecules due to their tailored electronic and steric profiles.

Biological Activity

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

- Chemical Formula : CHNO

- Molecular Weight : 270.29 g/mol

- Structure : The compound features a cyclopropyl group, a pyridine moiety, and an oxamide functional group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures may inhibit methionine aminopeptidases (MetAPs), which are essential for bacterial survival. Inhibition of MetAP leads to bacterial cell death, making it a viable target for antibacterial therapies .

- Receptor Modulation : The compound is hypothesized to interact with calcium-sensing receptors and T1R1/T1R3 receptors, potentially influencing taste perception and signaling pathways related to umami flavor enhancement .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Study 1: Antibacterial Activity

A study focused on the inhibition of MetAPs found that derivatives similar to this compound exhibited significant antibacterial effects against various strains of bacteria. The binding affinity was measured using competitive inhibition assays, demonstrating that these compounds could effectively disrupt bacterial growth mechanisms .

Case Study 2: Taste Enhancement

In another study, the compound was evaluated for its ability to enhance taste profiles in food products. Results showed a significant increase in umami and kokumi flavors when the compound was added, suggesting its utility as a food additive. The sensory evaluation indicated a preference for formulations containing the compound over controls .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of oxamide derivatives. For instance, variations in substituents on the pyridine ring or alterations in the cyclopropyl group can lead to improved inhibitory effects against target enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.